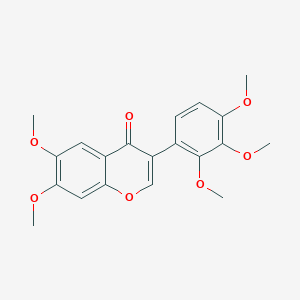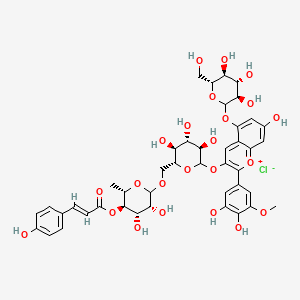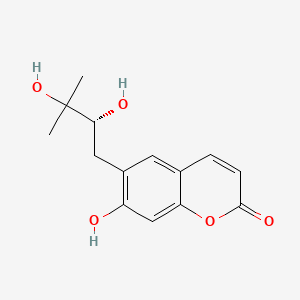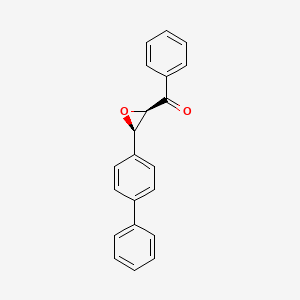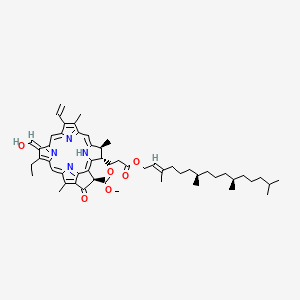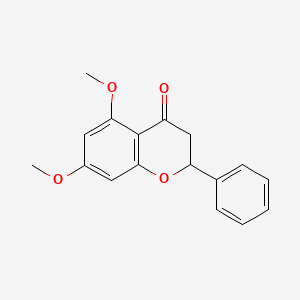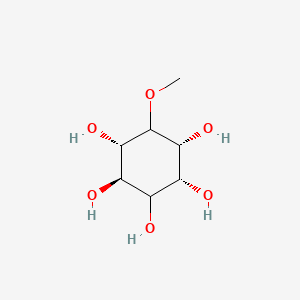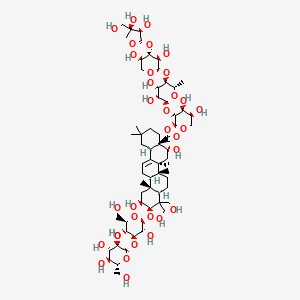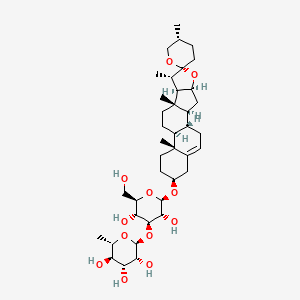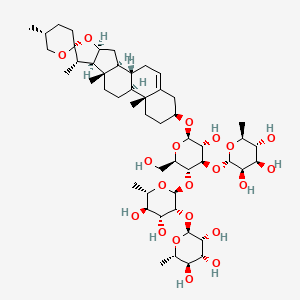
Steviol methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steviol methyl ester is a derivative of steviol, a diterpenoid glycoside of ent-kaurene present in the plant Stevia rebaudiana Bertoni . Steviol glycosides, such as stevioside, have attracted the attention of the food and beverage industry due to their sweetness and zero-calorie content . Steviol methyl ester has been converted into several new metabolites by Gibberella fujikuroi in the presence of a plant growth retardant .
Synthesis Analysis
Steviol methyl ester is synthesized from an isoprenoid precursor, isopentenyl pyrophosphate (IPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway . A genome-engineered E. coli strain, which coexpressed 5′ untranslated region (UTR)-engineered geranylgeranyl diphosphate synthase, copalyl diphosphate synthase, and kaurene synthase, produced ent-kaurene . Overexpression of 5′-UTR–engineered, N-terminally modified kaurene oxidase of Arabidopsis thaliana yielded ent-kaurenoic acid . The expression of a fusion protein, UtrCYP714A2-AtCPR2 derived from A. thaliana, where trCYP714A2 was 5′-UTR–engineered and N-terminally modified, gave steviol .Molecular Structure Analysis
The molecular structure of steviol methyl ester was elucidated to be methyl ent-7β,13-dihydroxykaur-16-en-19-oate, among others, mainly by spectroscopic analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of steviol methyl ester include the condensation of IPP to form farnesyl diphosphate (FPP) by FPP synthase, and FPP is further condensed with one mole of IPP to form geranylgeranyl diphosphate (GGPP) by GGPP synthase (GGPPS) . GGPP is transformed to ent-copalyl diphosphate by copalyl diphosphate synthase (CDPS), and then ent-copalyl diphosphate is cyclized to ent-kaurene by kaurene synthase (KS) .Orientations Futures
Future studies on fermentation optimization, e.g., by means of medium components, may further raise the steviol titer . The expression engineering of steviol-biosynthetic enzymes and the genome engineering described can serve as the basis for producing terpenoids—including steviol glycosides and carotenoids—in microorganisms .
Propriétés
Numéro CAS |
14364-16-0 |
|---|---|
Nom du produit |
Steviol methyl ester |
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.48 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



